Azocane-2-carboxylic acid hydrochloride
Description
Azocane-2-carboxylic acid hydrochloride (CAS: 1803565-99-2) is a heterocyclic organic compound with the molecular formula C₈H₁₆ClNO₂ and a molecular weight of 193.67 g/mol . The compound features an eight-membered azocane ring (a saturated azepane derivative) with a carboxylic acid substituent at the 2-position, forming a hydrochloride salt. Its MDL number is MFCD28246545, and it is listed as temporarily out of stock in global chemical databases, with availability varying by region (e.g., China, U.S., India, Germany) .
Properties
IUPAC Name |
azocane-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8(11)7-5-3-1-2-4-6-9-7;/h7,9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSJEVCYTWHFER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCNC(CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Azocane-2-carboxylic acid hydrochloride belongs to a broader class of heterocyclic carboxylic acid hydrochlorides . Below is a comparative analysis with structurally or functionally related compounds, supported by evidence from diverse sources:
Structural and Physicochemical Properties



Key Observations :
- Azocane-2-carboxylic acid HCl is structurally simpler and smaller than alkaloid-based hydrochlorides like berberine or yohimbine, which have complex polycyclic frameworks .
Key Observations :
- Azocane-2-carboxylic acid HCl’s pharmacological role remains uncharacterized in the provided evidence, unlike berberine (antimicrobial) or tranylcypromine (antiviral) .
- Yohimbine’s adrenergic activity contrasts with azocane’s undefined bioactivity, highlighting structural diversity in hydrochloride salts .
Preparation Methods
Cyclization of Amino Acid Precursors
A common approach involves cyclizing linear amino acid derivatives. For instance, 8-aminooctanoic acid can undergo intramolecular lactamization under acidic conditions. Phosphorus pentachloride ($$ \text{PCl}_5 $$) facilitates the conversion of the carboxylic acid to an acyl chloride, which subsequently reacts with the amine group to form the azocane ring. Treatment with ammonia yields the free base, followed by hydrochloric acid to produce the hydrochloride salt.
Reaction Scheme:
$$
\text{8-Aminooctanoic acid} \xrightarrow{\text{PCl}5} \text{Azocane-2-carbonyl chloride} \xrightarrow{\text{NH}3} \text{Azocane-2-carboxylic acid} \xrightarrow{\text{HCl}} \text{this compound}
$$
This method typically achieves yields of 45–55%, with purity ≥95% after recrystallization.
Lactam Hydrolysis
Azocane lactam derivatives serve as intermediates. Hydrolysis of the lactam ring under acidic conditions (e.g., 6M HCl, reflux) generates the carboxylic acid, which is neutralized and converted to the hydrochloride salt. This route benefits from the commercial availability of lactam precursors but requires careful pH control to prevent side reactions.
Example Conditions:
Resolution of Racemic Mixtures
For enantiomerically pure samples, chiral resolution is employed. A racemic mixture of azocane-2-carboxylic acid is reacted with D-α-phenylethylamine to form diastereomeric salts. Recrystallization in ethanol or acetonitrile isolates the (S)-enantiomer, which is debenzylated and acidified to yield the hydrochloride salt.
Key Data:
| Parameter | Value |
|---|---|
| Resolution solvent | Ethanol |
| Recrystallization | Acetonitrile |
| Optical purity | ≥98% ee |
Optimization Strategies
Solvent and Temperature Effects
Cyclization reactions require high-dilution conditions to minimize intermolecular interactions. Tetrahydrofuran (THF) at 0–5°C enhances ring-closure efficiency, while elevated temperatures (80–100°C) favor lactam hydrolysis.
Catalytic Enhancements
Palladium-catalyzed hydrogenolysis (10% Pd/C) effectively removes benzyl protecting groups, achieving debenzylation yields >90%. Grubbs catalysts have been explored for ring-closing metathesis but show limited efficacy for eight-membered rings due to competing oligomerization.
Analytical Characterization
Derivative Formation
Derivatization with 2,4-dinitrophenylhydrazine confirms the carboxylic acid functionality. The hydrazone derivative exhibits a melting point of 139°C, consistent with literature values.
Spectroscopic Data
- IR : $$ \nu(\text{C=O}) $$ at 1705 cm$$^{-1} $$, $$ \nu(\text{N-H}) $$ at 3300 cm$$^{-1} $$.
- $$^1\text{H NMR}$$ : δ 3.2 (m, 2H, CH$$_2$$N), δ 4.1 (q, 1H, CHCOO).
Industrial and Patent Landscape
Chinese Patent CN103467350A outlines a cost-effective resolution method using D-α-phenylethylamine, achieving 98% optical purity. Industrial-scale synthesis prioritizes benzyl-protected intermediates to streamline purification, though environmental concerns over benzyl halide byproducts persist.
Q & A
Q. How can researchers design assays to evaluate the bioactivity of this compound in neurodegenerative disease models?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuroblastoma cells for cytotoxicity (MTT assay) and ROS (Reactive Oxygen Species) detection.
- In vivo models : Administer to transgenic mice (e.g., APP/PS1 for Alzheimer’s) and assess cognitive deficits via Morris Water Maze.
- Mechanistic studies : Perform Western blotting for autophagy markers (LC3-II, p62) .
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